molecular formula C21H26ClNO B13419225 Terbinafine N-Oxide Hydrochloride CAS No. 2734417-01-5

Terbinafine N-Oxide Hydrochloride

Cat. No.: B13419225
CAS No.: 2734417-01-5
M. Wt: 343.9 g/mol
InChI Key: FGVVGZTYKQECCJ-SZKNIZGXSA-N
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Description

Terbinafine N-Oxide Hydrochloride is a derivative of Terbinafine, an allylamine antifungal agent. This compound is known for its potent antifungal properties and is used in various pharmaceutical applications. It is particularly effective against dermatophytes, a type of fungus that causes skin, hair, and nail infections.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Terbinafine N-Oxide Hydrochloride involves several steps. One common method includes the oxidation of Terbinafine using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the N-oxide derivative. The resulting product is then treated with hydrochloric acid to obtain this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Terbinafine N-Oxide Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: It can be reduced back to Terbinafine under specific conditions.

    Substitution: The N-oxide group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed:

Scientific Research Applications

Terbinafine N-Oxide Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.

    Biology: Investigated for its antifungal properties and potential use in treating fungal infections.

    Medicine: Explored for its therapeutic potential in treating dermatophytic infections and other fungal diseases.

    Industry: Utilized in the development of antifungal coatings and materials.

Mechanism of Action

The mechanism of action of Terbinafine N-Oxide Hydrochloride involves the inhibition of the enzyme squalene epoxidase. This enzyme is crucial for the synthesis of ergosterol, a key component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the formation of the fungal cell membrane, leading to cell death. The compound specifically targets the squalene epoxidase pathway, making it highly effective against fungi .

Comparison with Similar Compounds

    Terbinafine: The parent compound, also an allylamine antifungal.

    Naftifine: Another allylamine antifungal with a similar mechanism of action.

    Butenafine: A benzylamine antifungal with a similar target but different chemical structure.

Comparison: Terbinafine N-Oxide Hydrochloride is unique due to its N-oxide group, which enhances its antifungal properties and stability. Compared to Terbinafine, it has a broader spectrum of activity and improved pharmacokinetic properties. Naftifine and Butenafine, while similar in their antifungal action, differ in their chemical structure and specific applications .

Properties

CAS No.

2734417-01-5

Molecular Formula

C21H26ClNO

Molecular Weight

343.9 g/mol

IUPAC Name

(E)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine oxide;hydrochloride

InChI

InChI=1S/C21H25NO.ClH/c1-21(2,3)15-8-5-9-16-22(4,23)17-19-13-10-12-18-11-6-7-14-20(18)19;/h5-7,9-14H,16-17H2,1-4H3;1H/b9-5+;

InChI Key

FGVVGZTYKQECCJ-SZKNIZGXSA-N

Isomeric SMILES

CC(C)(C)C#C/C=C/C[N+](C)(CC1=CC=CC2=CC=CC=C21)[O-].Cl

Canonical SMILES

CC(C)(C)C#CC=CC[N+](C)(CC1=CC=CC2=CC=CC=C21)[O-].Cl

Origin of Product

United States

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